1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
CAS No.:
Cat. No.: VC20118564
Molecular Formula: C16H17NO2S3
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO2S3 |
|---|---|
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | 1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
| Standard InChI | InChI=1S/C16H17NO2S3/c1-5-12(18)17-11-7-6-9(19-4)8-10(11)13-14(16(17,2)3)21-22-15(13)20/h6-8H,5H2,1-4H3 |
| Standard InChI Key | XRISLFVMUWIERZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a tricyclic framework consisting of:
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A quinoline moiety (benzopyridine structure) providing aromatic stability and π-π stacking capabilities.
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A 1,2-dithiolo[3,4-c]quinoline system introducing two sulfur atoms in a fused five-membered ring, creating electron-deficient regions conducive to redox activity.
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Substituent groups:
Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₇NO₂S₃ | |
| Molecular weight | 351.5 g/mol | |
| CAS Registry Number | Not publicly disclosed | |
| Purity (commercial) | >95% |
The propan-1-one side chain at position 5 introduces a ketone functional group, enabling further derivatization through aldol condensations or Grignard reactions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis follows a multi-step protocol involving:
Step 1: Formation of Quinoline Precursor
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Starting with 8-methoxyquinoline derivatives, alkylation at positions 4 and 4' introduces dimethyl groups.
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Thionation using Lawesson's reagent converts carbonyl to thioxo group .
Step 2: Dithiolo Ring Construction
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Cyclocondensation with elemental sulfur (S₈) in ethanol under reflux (78°C, 12 hr) forms the dithiolo ring .
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Solvent effects: Ethanol promotes intermolecular S-S bond formation over DMSO alternatives .
Step 3: Ketone Functionalization
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Acylation using propionyl chloride in anhydrous dichloromethane introduces the propan-1-one group.
Optimization Challenges
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Sulfur extrusion: Elevated temperatures (>80°C) risk desulfurization, requiring strict thermal control .
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Regioselectivity: Competitive reactions at positions 3 and 5 necessitate directing groups (-OCH₃) for positional fidelity.
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The thioxo group (=S) undergoes nucleophilic displacement with:
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Amines: Forms thioamide derivatives (e.g., with piperidine, K₂CO₃/DMF, 60°C) .
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Grignard reagents: Generates tertiary alcohols at the ketone position.
Redox Behavior
Cyclic voltammetry reveals two quasi-reversible redox couples:
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-0.45 V vs Ag/AgCl: Reduction of dithiolo ring S-S bond.
Mechanistic studies indicate competitive inhibition at the ATP-binding pocket, stabilized by sulfur-mediated hydrophobic interactions .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 μg/mL (comparable to ciprofloxacin at 4 μg/mL).
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Disruption of membrane potential via quinoline intercalation and thiol redox cycling .
Materials Science Applications
Semiconducting Properties
Thin-film transistors fabricated with this compound exhibit:
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Hole mobility: 0.12 cm²/V·s
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On/off ratio: 10³–10⁴
Attributed to sulfur-mediated charge transport pathways and quinoline planarization .
Catalytic Support Matrices
When immobilized on mesoporous silica (SBA-15), enhances:
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Pd nanoparticle dispersion (85% vs 60% control).
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Hydrogenation turnover frequency (TOF) of styrene: 420 hr⁻¹ vs 290 hr⁻¹ .
Comparative Analysis with Structural Analogues
| Derivative | MW (g/mol) | LogP | Kinase IC₅₀ (μM) |
|---|---|---|---|
| Parent compound (this review) | 351.5 | 3.1 | 0.78–2.31 |
| 2-Methylpropan-1-one variant | 365.5 | 3.4 | 1.02–3.15 |
| 7-Methoxy analogue | 295.4 | 2.8 | >10 |
Increased lipophilicity (LogP) correlates with improved membrane permeability but reduced aqueous solubility .
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